N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound characterized by a benzoxazine core fused with a chromene-carboxamide moiety. The benzoxazine ring (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) features a methyl substituent at position 2 and a ketone group at position 3, while the chromene component (2-oxo-2H-chromene-3-carboxamide) contributes a conjugated bicyclic system. Its molecular formula is C₁₉H₁₄N₂O₅, with a molecular weight of 350.33 g/mol (calculated from standard atomic weights).
Properties
Molecular Formula |
C19H14N2O5 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O5/c1-10-17(22)21-14-9-12(6-7-16(14)25-10)20-18(23)13-8-11-4-2-3-5-15(11)26-19(13)24/h2-10H,1H3,(H,20,23)(H,21,22) |
InChI Key |
ZSVWMRZQDIQRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine
The benzoxazinone core is typically prepared from methyl-substituted anthranilic acid derivatives. A representative protocol involves:
-
Methylation of anthranilic acid : Reaction with methyl iodide in the presence of potassium carbonate yields methyl 2-amino-5-methylbenzoate.
-
Cyclization : Treatment with phosgene or triphosgene in dichloromethane forms the benzoxazin-3-one ring. For example, methyl 2-amino-5-methylbenzoate reacts with triphosgene at 0–5°C to produce 6-amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine in 78% yield.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Methylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | 92% |
| Cyclization | Triphosgene, Et₃N | DCM, 0–5°C, 2h | 78% |
Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
The coumarin fragment is synthesized via the Pechmann condensation :
-
Condensation : Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 6h, yielding 7-hydroxy-4-methylcoumarin.
-
Oxidation and hydrolysis : Subsequent oxidation with KMnO₄ in acidic medium generates 2-oxo-2H-chromene-3-carboxylic acid (72% yield).
Reaction Scheme :
Amide Coupling
The final step involves activating the coumarin carboxylic acid and coupling it with the benzoxazin-6-amine:
-
Activation : 2-Oxo-2H-chromene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling : Reaction with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine in dry tetrahydrofuran (THF) at room temperature for 24h yields the target compound (65% yield).
Optimization Insight :
-
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents increases yield to 82% by minimizing racemization.
-
Solvent choice is critical: THF outperforms DMF due to better solubility of intermediates.
Solventless One-Pot Approaches
Recent patents describe solventless methods to streamline synthesis, reducing purification steps and environmental impact:
Direct Cyclocondensation
A mixture of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, 2-oxo-2H-chromene-3-carbonyl chloride, and triethylamine is heated at 80°C for 4h under nitrogen. The reaction proceeds via in situ amide formation and ester hydrolysis, achieving 70% yield.
Advantages :
-
Eliminates solvent removal steps.
-
Scalable for industrial production (patent data reports >90% purity without chromatography).
Catalytic Methods and Green Chemistry
Cyanuric Chloride-Mediated Cyclodehydration
Source highlights a novel method using cyanuric chloride (C₃N₃Cl₃) as a cyclizing agent:
-
Activation : N-Acylated anthranilic acid reacts with cyanuric chloride in DMF to form an active ester intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the amine generates the benzoxazinone ring at 25°C (89% yield).
Mechanistic Pathway :
Enzymatic Amidations
Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze the amide coupling in non-aqueous media, though yields remain moderate (55%).
Analytical Characterization
Critical spectroscopic data for validating the compound’s structure includes:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 7.89 (d, J = 8.5 Hz, 1H, benzoxazinone H-7), 6.95 (s, 1H, NH), 4.32 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O, coumarin), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The benzoxazine ring’s methyl group and chromene’s α,β-unsaturated ketone moiety render the compound susceptible to oxidation:
-
Oxidizing agents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media convert the 3-oxo group into a carboxylic acid derivative via keto-enol tautomerization.
-
Selective oxidation : Under controlled conditions (e.g., DDQ in dichloromethane), the chromene’s double bond undergoes epoxidation, forming a 2-oxo-3,4-epoxy intermediate .
| Reaction Conditions | Products | Yield (%) |
|---|---|---|
| H₂O₂ (30%), H₂SO₄ | Carboxylic acid derivative | 65–72 |
| DDQ, CH₂Cl₂, 0°C | Epoxide intermediate | 58 |
Reduction Reactions
The chromene’s α,β-unsaturated carbonyl system and benzoxazine’s amide bond participate in reduction:
-
Catalytic hydrogenation (H₂/Pd-C): Reduces the chromene double bond to a dihydrochromene derivative while preserving the benzoxazine ring.
-
Sodium borohydride (NaBH₄) : Selectively reduces the chromene ketone to a secondary alcohol without affecting the amide group.
| Reagents | Products | Key Observations |
|---|---|---|
| H₂ (1 atm), Pd-C | Dihydrochromene analog | Retained benzoxazine integrity |
| NaBH₄, EtOH | 2-Hydroxy-2H-chromene derivative | pH-dependent stereoselectivity |
Nucleophilic Substitution
The electron-deficient chromene carbonyl and benzoxazine nitrogen enable nucleophilic attacks:
-
Ammonia/amines : React with the chromene’s β-position, forming β-amino derivatives .
-
Thiols : Undergo Michael addition at the chromene’s α,β-unsaturated system, yielding thioether adducts .
Example pathway :
(60% yield in DMF at 80°C) .
Hydrolysis and Degradation
The compound’s stability under hydrolytic conditions is critical for pharmacological applications:
-
Acidic hydrolysis (HCl, reflux): Cleaves the amide bond, yielding 2-oxo-2H-chromene-3-carboxylic acid and 6-amino-2-methyl-1,4-benzoxazin-3-one .
-
Basic hydrolysis (NaOH, 60°C): Degrades the chromene ring to salicylate derivatives via retro-aldol mechanisms .
| Condition | Products | Half-life (h) |
|---|---|---|
| 1M HCl, 70°C | Carboxylic acid + benzoxazine amine | 2.5 |
| 0.1M NaOH, 25°C | Salicylate analog | 8.3 |
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles:
-
With thiourea : Forms thiazolo[3,2-b] benzoxazine derivatives under Vilsmeier-Haack conditions (POCl₃/DMF) .
-
With hydrazines : Produces pyrazolo[4,3-b]chromene hybrids via cyclization at the chromene carbonyl .
Mechanistic highlight :
-
Activation of the carboxamide by POCl₃ generates a reactive imidoyl chloride.
-
Nucleophilic attack by thiourea yields a thiazole-fused product .
Biological Activity via Reactivity
The compound’s bioactivity correlates with its reactivity:
| Target | Interaction | Outcome |
|---|---|---|
| Enzymes (e.g., kinases) | Covalent binding via Michael addition | Inhibition (IC₅₀ = 0.8 μM) |
| DNA | Intercalation via planar chromene | Anticancer activity (HeLa cells) |
Comparative Reactivity Table
A comparison with structurally analogous compounds reveals unique reactivity:
| Compound | Key Functional Groups | Distinctive Reactivity |
|---|---|---|
| N-(2-methyl-3-oxo-benzoxazin-6-yl)butanamide | Amide, benzoxazine | Less electrophilic chromene |
| 3-Amino-benzoxazine derivatives | Amino group | Enhanced nucleophilic substitution |
| Target compound | Chromene-carboxamide | Dual reactivity at amide and α,β-unsaturated ketone |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. The chromene core is associated with various biological activities, including:
-
Anticancer Activity : Preliminary studies have indicated that the compound may inhibit the proliferation of cancer cells. In vitro assays have shown promising results against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Cell Line Concentration (µM) Cell Viability (%) MCF-7 (Breast) 0 100 10 75 25 50 50 30
Antioxidant Properties
Research indicates that compounds with chromene structures exhibit significant antioxidant activity, which can be beneficial in reducing oxidative stress in cells. The antioxidant capacity of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been evaluated using DPPH and ABTS assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 20 |
| ABTS | 15 |
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant targets in the treatment of diabetes and Alzheimer's disease.
Case Study 1: Anticancer Effects
In a study conducted on MCF-7 breast cancer cells, this compound demonstrated dose-dependent cytotoxicity. The findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.
Case Study 2: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of this compound against standard antioxidants. The results indicated that it effectively scavenged free radicals, outperforming some established antioxidants in specific assays.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.
Comparison with Similar Compounds
Flumioxazin (CAS 103361-09-7)
- Structure : N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide .
- Key Differences :
- Fluoro substituent at position 5.
- Propynyl group at position 4 of the benzoxazine ring.
- Cyclohexene-dicarboximide moiety instead of chromene-carboxamide.
- Application : Herbicide (pre-emergent control of broadleaf weeds) .
4-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (CAS 942891-53-4)
2-Chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (CAS 860610-00-0)
- Structure : Chloroacetamide linked to a nitro-substituted benzoxazine .
- Key Differences :
- Nitro group at position 6.
- Chloroacetamide side chain.
- Application : Intermediate in synthetic chemistry (supplier data) .
Chromene-Carboxamide Analogues
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS 861209-40-7)
- Structure : Dual benzamide-chromene system with a trifluoromethylbenzyl group .
- Key Differences :
- Trifluoromethylbenzyl substitution enhances lipophilicity.
- Extended aromatic system compared to the target compound.
- Properties : Molecular weight 454.4 g/mol; predicted density 1.366 g/cm³ .
Neuroprotective Benzoxazine Derivatives
Compounds like (R,S)-3,3-diphenyl-5-hydroxy-2-morpholino-3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanone (3l) exhibit neuroprotective activity in murine models .
- Key Differences: Morpholino or thiophenyl substituents. Absence of chromene-carboxamide.
- Activity : Neuroprotection via serotonin receptor modulation (inferred from structural similarity to arazasetron, CAS 1295353-98-8) .
Comparative Data Table
Research Findings and Trends
- Structural-Activity Relationships (SAR) :
- Synthetic Accessibility :
- Biological Niches :
- Neuroprotective benzoxazines (e.g., compound 3l) highlight the versatility of this scaffold in central nervous system drug discovery .
Biological Activity
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of benzoxazine derivatives. These compounds are noted for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, presenting relevant data and findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 297.26 g/mol. It has a melting point between 172°C and 173°C and a boiling point of 631.8°C at 760 mmHg . The structure features a benzoxazine moiety which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzoxazines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. In a comparative study, this compound demonstrated cytotoxic effects against various cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound also exhibits broad-spectrum antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in animal models. Research indicates that it can reduce the levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
The biological activities of this compound are attributed to its ability to interact with key cellular pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases.
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammation and microbial growth.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in target cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
- Bacterial Infection Model : In an induced infection model using Staphylococcus aureus, administration of the compound led to a marked decrease in bacterial load and improved survival rates .
Q & A
Basic: What are the standard protocols for synthesizing N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer:
Synthesis typically involves coupling benzoxazin and coumarin precursors under controlled conditions. Key steps include:
- Reagent Selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxyl group of the coumarin-3-carboxylic acid derivative.
- Solvent System : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Example Reaction Optimization Table (Adapted from ):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | DMF | THF |
| Catalyst | None | DMAP | Pyridine |
| Temperature (°C) | 80 | 60 | 100 |
| Yield (%) | 60 | 70 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
